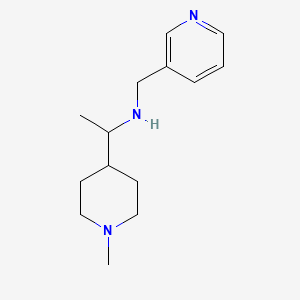![molecular formula C11H14N4OS B14910563 N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is a compound belonging to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . The reaction conditions often include heating in solvents like xylene or toluene and the use of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide involves the inhibition of specific enzymes and pathways. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and differentiation . By inhibiting these kinases, the compound can induce apoptosis and autophagy in cancer cells . The molecular targets include various isomers of PI3K and other kinases involved in signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are structurally related to thienopyrimidines.
Uniqueness
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is unique due to its specific substitution pattern and its ability to inhibit a broad range of kinases. This makes it a valuable compound for the development of new therapeutic agents, particularly in the field of oncology .
Eigenschaften
Molekularformel |
C11H14N4OS |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide |
InChI |
InChI=1S/C11H14N4OS/c1-3-12-10(16)7(2)15-9-8-4-5-17-11(8)14-6-13-9/h4-7H,3H2,1-2H3,(H,12,16)(H,13,14,15) |
InChI-Schlüssel |
PPIBYPNEDNYTPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C(C)NC1=C2C=CSC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)



![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)






